molecular formula C19H15ClN2O4 B173939 Rebamipide CAS No. 139344-42-6

Rebamipide

Numéro de catalogue: B173939
Numéro CAS: 139344-42-6
Poids moléculaire: 370.8 g/mol
Clé InChI: ALLWOAVDORUJLA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Impurity Reduction via Reduction

WO2006059781A1 introduces a critical step to remove 6-bromo impurities:

  • Reagents : Hydrogen + catalyst (e.g., Pd/C)

  • Conditions : Basic aqueous solution, atmospheric pressure, 10-30°C

  • Mechanism : Selective reduction of 6-bromo compound (11) to carbostyril amino acid (5), followed by acylation with p-chlorobenzoyl chloride.

  • Outcome : High-purity this compound with minimal residual impurities.

Reaction with Hypobromous Acid

This compound reacts with hypobromous acid (HOBr) under mildly acidic conditions (pH 4.7, 37°C) to form 3-bromothis compound . Key findings:

Kinetics

  • Time-Dependent : Reaction nears completion within 30 minutes.

  • Dose-Dependent : HOBr concentration correlates with this compound conversion (Figure 3B).

Additive Effects

  • Inhibitors : Glycine, lysine, cysteine suppress reaction (Table 2).

  • Enhancers : Urea, glucose increase 3-bromothis compound yield.

Table 2: Additive Effects on Reaction

AdditiveRemaining this compound (µM)3-Bromothis compound (µM)
None30.7 ± 3.731.7 ± 2.2
Glycine98.7 ± 3.70.4 ± 0.3
Urea49.2 ± 2.630.4 ± 1.4
Glucose28.9 ± 6.643.3 ± 3.7

Salt and Solvate Formation

This compound forms sodium salts and solvates to enhance solubility:

Sodium Salts

  • Na(CH₃CH₂OH)(HReb) (1) : Forms via carboxyl proton loss.

  • Na₂(H₂O)₄(Reb) (2) : Requires prototropic tautomerization and dual proton loss.

Methanol Solvate (H₂Reb·CH₃OH)

  • Formation : Methanol acts as solvent in crystal lattice.

  • Dissolution : 1.6–2.8-fold improved solubility in simulated gastric fluid compared to free acid.

Table 3: Solubility Enhancements

FormSolubility (mg/mL)Dissolution Rate (%)
Free Acid (H₂Reb)0.1245.6
Sodium Salt (1)0.2467.3
Methanol Solvate0.3272.1

Structural Insights

Single-crystal X-ray diffraction reveals this compound’s tautomerism and hydrogen bonding networks in its salts and solvates . These structural features influence its pharmacokinetics, with bioavailability increasing 1.2–1.5-fold in solvate forms.

Applications De Recherche Scientifique

Gastrointestinal Applications

Rebamipide was originally developed in Japan for the treatment of peptic ulcers. Its mechanisms include:

  • Stimulation of Mucosal Defense : this compound enhances the synthesis of mucus and prostaglandins, which are crucial for mucosal protection against gastric acid and irritants .
  • Reduction of Inflammation : It inhibits the production of reactive oxygen species and inflammatory cytokines, contributing to its anti-inflammatory properties .

Clinical Efficacy in Peptic Ulcer Disease

A multicenter, randomized, double-blind, placebo-controlled trial demonstrated that high-dose this compound significantly reduced mucosal breaks in patients with nonsteroidal anti-inflammatory drug (NSAID)-induced enteropathy . The study showed:

  • Mucosal Healing : After 8 weeks, the this compound group had a higher rate of complete mucosal healing (32%) compared to placebo (7.7%) although this was not statistically significant (p = 0.13) .
  • Improvement in Intestinal Damage : The severity of intestinal damage improved significantly as assessed by the Lewis score (p = 0.02) .

Helicobacter pylori Eradication

This compound has been shown to enhance the effectiveness of H. pylori eradication therapies. A study indicated that adding this compound to standard eradication regimens significantly increased negative outcomes for H. pylori infections:

  • Efficacy Improvement : The addition of this compound resulted in an 88% negative result rate compared to 70% in the control group (p = 0.027) .
  • Safety Profile : Side effects were minimal, with only mild allergic reactions reported .

Ophthalmic Applications

This compound is marketed as an ophthalmic solution for treating dry eye syndrome. Its protective effects on ocular surface cells have been documented:

  • Cell Survival Promotion : Studies show that this compound protects lacrimal duct epithelial cells from inflammatory damage and preserves their barrier function .
  • Postoperative Success : The use of this compound post-surgery has been linked to increased rates of success in procedures aimed at treating lacrimal duct obstructions .

Pharmacokinetic Interactions

Research indicates that this compound can alter the pharmacokinetics of co-administered NSAIDs like diclofenac, potentially enhancing their gastrointestinal safety profile:

  • Drug Interaction Studies : When this compound was administered alongside diclofenac, significant changes in pharmacokinetic parameters were observed, suggesting a protective role against NSAID-induced gastrointestinal damage .

Potential Anti-Cancer Effects

Emerging research suggests that this compound may have anti-cancer properties, particularly concerning gastric cancer:

  • Inhibition of Tumor Growth : this compound has demonstrated inhibitory effects on gastric cancer cell proliferation, indicating a potential role in cancer therapy .

Safety and Adverse Effects

The safety profile of this compound has been evaluated across various studies:

  • Adverse Events : Commonly reported adverse events are generally mild and comparable to other treatments . Serious side effects are rare.

Comparaison Avec Des Composés Similaires

Composés similaires :

    Cimétidine : Utilisé pour traiter les ulcères mais agit en inhibant les récepteurs de l'histamine.

    Misoprostol : Un analogue de la prostaglandine utilisé pour la protection gastrique mais qui a des effets secondaires différents.

    Sucralfate : Forme une barrière protectrice sur les ulcères mais n'a pas les mêmes propriétés antioxydantes.

Unicité : Le rébamipide est unique en sa capacité à améliorer la défense des muqueuses, à piéger les radicaux libres et à activer les gènes codant pour la cyclooxygénase-2, ce qui le rend très efficace pour la protection des muqueuses et la cicatrisation des ulcères .

Activité Biologique

Rebamipide is a mucosal protective agent primarily used in the treatment of gastric ulcers and gastritis. Its biological activity encompasses various mechanisms that contribute to its therapeutic effects, particularly in gastrointestinal disorders. This article reviews the biological activity of this compound, including its mechanisms of action, clinical studies, and implications for treatment.

This compound exhibits several biological activities that are crucial for its therapeutic effects:

  • Mucosal Protection : this compound enhances the synthesis of mucus glycoproteins and stimulates prostaglandin production, which helps protect the gastric mucosa from damage caused by irritants such as NSAIDs and H. pylori infection .
  • Anti-inflammatory Effects : It inhibits the production of reactive oxygen species (ROS), inflammatory cytokines, and chemokines, thereby reducing inflammation in the gastric mucosa . Specifically, this compound has been shown to downregulate phospholipase D (PLD) expression, which is involved in inflammatory processes and cancer cell proliferation .
  • Antioxidant Properties : The compound demonstrates antioxidant activity, which contributes to its protective effects against oxidative stress in gastric tissues .
  • Inhibition of Cancer Cell Growth : Studies have indicated that this compound can inhibit the growth of gastric cancer cells by downregulating genes involved in proliferation and invasion, such as c-Myc and cyclin D1 .

Table 1: Summary of Key Clinical Studies on this compound

StudyObjectiveDesignKey Findings
Yoshida et al. (1996)Evaluate this compound's effect on H. pyloriRandomized control trialSignificant reduction in H. pylori eradication failure rates with this compound addition (p = 0.027) .
CREAM Study (2015)Assess cytoprotection against NSAID-induced damageDouble-blind trialThis compound significantly reduced mucosal breaks compared to placebo (p = 0.046) .
Yamate et al. (2024)Prevent upper GI bleeding in NSAID usersNested case-control studyContinuous use of this compound reduced bleeding risk (OR 0.65) compared to non-users .
Kudo et al. (2011)Compare healing effects on gastric ulcersRandomized trialThis compound promoted healing without affecting H. pylori status .

Case Studies

Case Study 1: H. pylori Eradication
In a study involving Egyptian patients, the addition of this compound to standard eradication therapy for H. pylori significantly improved outcomes, with only 12% of patients remaining positive for the infection compared to 30% in the control group . This underscores this compound's role in enhancing treatment efficacy.

Case Study 2: NSAID-Induced Damage
The CREAM study demonstrated that patients receiving high-dose this compound showed a significant decrease in gastrointestinal mucosal damage caused by NSAIDs after eight weeks of treatment . The severity of intestinal damage was also significantly improved in the this compound group compared to placebo.

Implications for Treatment

This compound's multifaceted biological activity makes it a valuable therapeutic agent for various gastrointestinal conditions:

  • Chronic Gastritis and Ulcers : Its ability to protect the gastric mucosa and promote healing makes it suitable for treating chronic gastritis and peptic ulcers.
  • Cancer Therapy : The inhibition of cancer cell proliferation suggests potential applications in adjunctive cancer therapy, particularly for gastric cancer.
  • Preventive Use with NSAIDs : Continuous co-prescription with NSAIDs can prevent gastrointestinal complications, thus improving patient safety during long-term NSAID therapy.

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of Rebamipide in mucosal protection?

this compound enhances mucosal defense through multiple pathways: induction of endogenous prostaglandins, scavenging oxygen-derived free radicals, and upregulating genes like cyclooxygenase-2. Its free radical scavenging activity reduces oxidative stress in epithelial cells, while prostaglandin induction promotes mucus secretion and mucosal repair. Experimental models, such as NSAID-induced gastrointestinal injury, validate these mechanisms .

Q. What experimental models are commonly used to evaluate this compound’s efficacy in gastrointestinal disorders?

Common models include:

  • In vivo : ApoE-knockout mice for atherosclerosis studies (e.g., lipid metabolism and inflammation modulation) .
  • Clinical trials : Randomized, double-blind, placebo-controlled trials (RCTs) in humans for conditions like low-dose aspirin (LDA)-induced enteropathy and chemoradiotherapy-induced oral mucositis .
  • In vitro : Cell cultures to assess mucin expression and cytokine modulation, particularly in dry eye disease (DED) .

Q. What standardized protocols exist for quantifying this compound in pharmaceutical formulations?

Analytical methods include:

  • Spectrophotometry : Validated methods for bulk and tablet dosage forms, focusing on impurity profiling .
  • High-performance liquid chromatography (HPLC) : Stability-indicating assays under forced degradation conditions (e.g., acid/alkaline hydrolysis, oxidative stress) .
  • Voltammetry : Electrochemical detection in the presence of degradants .

Advanced Research Questions

Q. How does this compound’s dose-response relationship impact its therapeutic efficacy in mucosal healing?

  • Triple-dose regimens (300 mg/day) show superior efficacy in LDA-induced enteropathy compared to standard doses, with significant mucosal healing (p<0.05) .
  • Ocular applications : 1% and 2% this compound formulations demonstrate dose-dependent improvements in DED symptoms, validated through multicenter RCTs .
  • Methodological consideration : Dose optimization requires comparative studies between standard and high-dose regimens, with endpoints like endoscopic scoring and cytokine levels .

Q. How can researchers address discrepancies in this compound’s reported efficacy across clinical trials?

  • Study design variables : Differences in patient selection (e.g., mucosal-DA users vs. non-users), endpoints (e.g., mucosal healing scores vs. symptom relief), and co-therapies (e.g., PPIs) may explain variability .
  • Statistical approaches : Meta-analyses should account for heterogeneity in trial populations and adjust for confounding factors like NSAID usage .
  • Standardized protocols : Adherence to CONSORT guidelines for RCTs improves reproducibility .

Q. What is this compound’s role in modulating lipid metabolism and inflammation in atherosclerosis?

  • Mechanisms : this compound downregulates pro-inflammatory cytokines (TNF-α, IL-6) and adhesion molecules (VCAM-1), reducing macrophage recruitment in atherosclerotic plaques .
  • Experimental models : ApoE-KO mice studies show reduced lesion size and improved lipid profiles, suggesting dual anti-inflammatory and metabolic effects .
  • Limitations : Most evidence is preclinical; human trials are needed to validate translational relevance .

Q. What methodological challenges exist in assessing this compound’s impact on ocular surface glycocalyx in DED?

  • Current gaps : Lack of human data on mucin expression pre/post-treatment and reliance on in vitro models .
  • Advanced techniques : Proteomic analysis and genetic profiling could clarify mucin dynamics .
  • Trial design : Controlled adverse environment studies (e.g., Phase II trials by Acucela) may better simulate real-world conditions .

Q. Methodological Recommendations

  • Experimental design : Use double-blinding and placebo controls to minimize bias in clinical trials .
  • Data reporting : Follow Beilstein Journal guidelines for reproducibility, including detailed experimental sections and supplemental data .
  • Statistical rigor : Define significance thresholds (e.g., p<0.05) a priori and justify numerical precision (e.g., ±0.1 mg) .

Propriétés

IUPAC Name

2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLWOAVDORUJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045937
Record name Rebamipide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90098-04-7
Record name Rebamipide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90098-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rebamipide [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090098047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rebamipide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11656
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name rebamipide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rebamipide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rebamipide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REBAMIPIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR583V32ZR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

100 ml of anhydrous ethyl alcohol and 2.23 g of sodium ethoxide (96%) were added to a 500 ml flask, and the mixture was cooled down to below 5° C. After adding 7.91 g of diethyl 4-chlorobenzamidomalonate, the resulting solution was stirred at below 5° C. for one hour. 5.00 g of 4-bromomethylquinolinon was added to the mixture and the resulting solution was stirred at the room temperature for 16 hours to produce an intermediate, ethyl 2-(4-chlorobenzoylamino)-2-ethoxycarbonyl-3-[2(1H)-quinolinon-4-yl]propionate. After the completion of the reaction, 2.71 g of sodium hydroxide (93%) was added to the above solution, which was then stirred at the room temperature for about 2 hours. Subsequently, the resulting solution was warmed to about 60° C. and stirred for 4 hours to complete the reaction. The concentrated hydrochloric acid were added to the residue for crystallization. The crystal thus obtained was filtered and then subjected to recrystallization with DMF and water to yield 7.15 g (91.78%) of 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid.
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

100 ml of anhydrous ethyl alcohol and 2.23 g of sodium ethoxide (96%) were added to a 500 ml flask, and the mixture was cooled down to below 5° C. After adding 7.91 g of diethyl 4-chlorobenzamidomalonate, the resulting solution was stirred at below 5° C. for one hour. 5.00 g of 4-bromomethylquinolinon was added to the mixture and the resulting solution was stirred at the room temperature for 16 hours to produce an intermediate, ethyl 2-(4-chlorobenzoylamino)-2-ethoxycarbonyl-3-[2(1H)-quinolinon-4-yl]propionate. After the completion of the reaction, 3.93 g of potassium hydroxide (90%) was added to the above solution, which was then stirred at the room temperature for about 2 hours. Subsequently, the resulting solution was warmed to about 60° C. and stirred for 4 hours to complete the reaction. The concentrated hydrochloric acid were added to the residue for crystallization. The crystal thus obtained was filtered and then subjected to recrystallization with DMF and water to yield 7.17 g (92.04%) of 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid.
Quantity
3.93 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
Rebamipide
Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
Rebamipide
Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
Rebamipide
Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
Rebamipide
Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
Rebamipide
Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
Rebamipide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.